N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide
Description
N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties
Properties
Molecular Formula |
C21H16N4O6 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C21H16N4O6/c1-13-11-15(7-10-18(13)23-20(26)14-5-3-2-4-6-14)22-21(27)17-9-8-16(24(28)29)12-19(17)25(30)31/h2-12H,1H3,(H,22,27)(H,23,26) |
InChI Key |
PHPARQDFWUMMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a benzamide derivative followed by amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzamido-3-methylphenyl)-2-chloro-5-nitrobenzamide
- N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
Uniqueness
N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
